A Comprehensive Technical Guide to the Mechanism of Action of Lanatosate C in Cardiac Cells
A Comprehensive Technical Guide to the Mechanism of Action of Lanatosate C in Cardiac Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanatoside C, a cardiac glycoside derived from the foxglove plant Digitalis lanata, has long been a subject of pharmacological interest due to its potent effects on cardiac muscle.[1] This technical guide provides an in-depth exploration of the core mechanism of action of Lanatoside C at the cellular level within cardiomyocytes. By primarily inhibiting the Na+/K+-ATPase pump, Lanatoside C initiates a cascade of ionic and molecular events that ultimately lead to an increase in myocardial contractility.[1][2][3] This document details the intricate signaling pathways, presents quantitative data on its biochemical interactions, and provides comprehensive experimental protocols for studying its effects. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in cardiovascular drug discovery and development.
Core Mechanism of Action: Inhibition of Na+/K+-ATPase
The principal molecular target of Lanatoside C in cardiac cells is the Na+/K+-ATPase, an integral membrane protein essential for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the sarcolemma.[1][2][3]
The Na+/K+-ATPase Pump
The Na+/K+-ATPase actively transports three Na+ ions out of the cell in exchange for two K+ ions moving into the cell, a process fueled by the hydrolysis of ATP. This pumping action is crucial for maintaining a low intracellular Na+ concentration and a high intracellular K+ concentration, which are vital for numerous cellular processes, including the maintenance of the resting membrane potential and the transport of other solutes.
Lanatoside C Binding and Inhibition
Lanatoside C exerts its effect by binding to the extracellular domain of the α-subunit of the Na+/K+-ATPase. This binding stabilizes the enzyme in a phosphorylated conformation, thereby inhibiting its pumping activity.[4] The consequence of this inhibition is a progressive increase in the intracellular Na+ concentration ([Na+]i).[2][4]
Downstream Signaling Cascade
The initial inhibition of the Na+/K+-ATPase by Lanatoside C triggers a critical downstream signaling cascade that directly impacts cardiac contractility.
The Role of the Na+/Ca2+ Exchanger
The rise in intracellular Na+ concentration alters the electrochemical gradient for Na+. This change directly affects the activity of another crucial ion transporter in the cardiomyocyte membrane: the Na+/Ca2+ exchanger (NCX).[5] The NCX typically operates in a "forward mode," extruding one calcium (Ca2+) ion out of the cell in exchange for three Na+ ions moving into the cell.
However, as the intracellular Na+ concentration increases due to Na+/K+-ATPase inhibition, the driving force for this forward mode is reduced. Consequently, less Ca2+ is extruded from the cell.[5][6][7] In certain conditions, the NCX can even operate in a "reverse mode," bringing Ca2+ into the cell.
Increased Intracellular Calcium and Enhanced Contractility
The net effect of the altered Na+/Ca2+ exchanger activity is an elevation of the intracellular Ca2+ concentration ([Ca2+]i).[2][3] This increase in cytosolic Ca2+ leads to a greater uptake of Ca2+ into the sarcoplasmic reticulum (SR) via the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA). During subsequent action potentials, a larger amount of Ca2+ is released from the SR, leading to a more forceful contraction of the myocardial fibers. This positive inotropic effect is the hallmark of cardiac glycoside action.
Signaling Pathway Diagram
Caption: Signaling pathway of Lanatoside C in cardiac cells.
Quantitative Data
The following table summarizes key quantitative parameters related to the interaction of Lanatoside C with its target and its effects on cardiac cells. Note: Specific values can vary depending on the experimental conditions and the species being studied.
| Parameter | Value | Cell/Tissue Type | Reference |
| IC50 for Na+/K+-ATPase Inhibition | 0.12 µM | Human Hepatocellular Carcinoma Cells | [8] |
| IC50 for Dengue Virus Infection | 0.19 µM | HuH-7 cells | [9] |
(Further research is needed to identify specific IC50 and Kd values for Lanatoside C on cardiac Na+/K+-ATPase isoforms.)
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Lanatoside C.
Measurement of Na+/K+-ATPase Activity
This protocol is based on the colorimetric measurement of inorganic phosphate (Pi) released from ATP hydrolysis.[10][11]
Experimental Workflow Diagram
Caption: Workflow for Na+/K+-ATPase activity assay.
Methodology:
-
Membrane Preparation:
-
Excise cardiac tissue and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 1mM EDTA, pH 7.4).
-
Centrifuge the homogenate at a low speed to remove debris.
-
Centrifuge the supernatant at a high speed to pellet the membranes containing the Na+/K+-ATPase.
-
Wash the pellet and resuspend in an appropriate assay buffer.
-
-
ATPase Assay:
-
Prepare reaction mixtures containing assay buffer (e.g., 100mM NaCl, 20mM KCl, 5mM MgCl2, 50mM Tris-HCl, pH 7.4), ATP, and the membrane preparation.
-
For measuring Na+/K+-ATPase specific activity, prepare parallel reactions with and without a specific inhibitor like ouabain (or in this case, varying concentrations of Lanatoside C).
-
Initiate the reaction by adding ATP and incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
-
Phosphate Detection:
-
Centrifuge the stopped reaction to pellet precipitated protein.
-
To the supernatant, add a colorimetric reagent for inorganic phosphate (e.g., a solution containing ammonium molybdate and a reducing agent like ascorbic acid).
-
Measure the absorbance at a specific wavelength (e.g., 660 nm) using a spectrophotometer.
-
The amount of Pi released is proportional to the ATPase activity. Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the activity in the presence of the specific inhibitor.
-
Measurement of Intracellular Calcium Concentration
This protocol utilizes fluorescent Ca2+ indicators to measure changes in [Ca2+]i in isolated cardiomyocytes.[12][13][14][15][16]
Experimental Workflow Diagram
Caption: Workflow for intracellular calcium imaging.
Methodology:
-
Cell Preparation:
-
Isolate ventricular myocytes from animal hearts using enzymatic digestion.
-
Load the isolated cardiomyocytes with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) by incubation. The AM ester form allows the dye to cross the cell membrane.
-
-
Fluorescence Microscopy:
-
Place the dye-loaded cells in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
-
Perfuse the cells with a physiological salt solution.
-
For ratiometric dyes like Fura-2, excite the cells at two different wavelengths (e.g., 340 nm and 380 nm) and measure the emission at a single wavelength (e.g., 510 nm).
-
-
Data Acquisition and Analysis:
-
Record baseline fluorescence.
-
Introduce Lanatoside C into the perfusion solution at the desired concentration.
-
Continuously record the changes in fluorescence intensity.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular Ca2+ concentration.
-
Calibrate the fluorescence ratio to absolute [Ca2+]i values using ionophores and solutions of known Ca2+ concentrations.
-
Recording of Cardiac Action Potentials
The patch-clamp technique is the gold standard for recording action potentials from single cardiomyocytes.[17][18][19][20]
Experimental Workflow Diagram
Caption: Workflow for patch-clamp recording of cardiac action potentials.
Methodology:
-
Cell and Pipette Preparation:
-
Isolate single ventricular myocytes.
-
Fabricate glass micropipettes and fill them with an intracellular-like solution.
-
-
Patch-Clamp Recording:
-
Using a micromanipulator, bring the micropipette into contact with the surface of a cardiomyocyte.
-
Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
Rupture the patch of membrane within the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
In current-clamp mode, record the cell's membrane potential.
-
-
Data Acquisition and Analysis:
-
Elicit action potentials by injecting brief depolarizing current pulses.
-
Record baseline action potentials.
-
Perfuse the cell with a solution containing Lanatoside C.
-
Record the changes in the action potential waveform.
-
Analyze key parameters such as action potential duration (APD) at different levels of repolarization (e.g., APD50, APD90), resting membrane potential (RMP), and upstroke velocity.
-
Conclusion
The primary mechanism of action of Lanatoside C in cardiac cells is the inhibition of the Na+/K+-ATPase pump. This leads to an increase in intracellular sodium, which in turn reduces the extrusion of calcium via the Na+/Ca2+ exchanger, resulting in an accumulation of intracellular calcium. The elevated intracellular calcium enhances the contractility of the heart muscle. The experimental protocols detailed in this guide provide a framework for the continued investigation of Lanatoside C and other cardiac glycosides, facilitating a deeper understanding of their therapeutic and toxicological profiles. This knowledge is paramount for the development of safer and more effective treatments for cardiovascular diseases.
References
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